2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 332358-89-1
VCID: VC2146532
InChI: InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24)
SMILES: CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C
Molecular Formula: C21H23NO4S
Molecular Weight: 385.5 g/mol

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

CAS No.: 332358-89-1

Cat. No.: VC2146532

Molecular Formula: C21H23NO4S

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid - 332358-89-1

Specification

CAS No. 332358-89-1
Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
IUPAC Name 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid
Standard InChI InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24)
Standard InChI Key ACPLMNUIXAQIPP-UHFFFAOYSA-N
SMILES CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C
Canonical SMILES CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C

Introduction

Chemical Identity and Properties

Basic Chemical Information

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is registered under CAS number 332358-89-1 . The compound possesses a molecular formula of C21H23NO4S with a calculated molecular weight of 385.5 g/mol . Structurally, it consists of a substituted isoquinoline core connected to a benzoic acid group through a methylsulfanyl bridge. This creates a complex molecular architecture with multiple functional groups and potential reactive sites. The compound is primarily used for research purposes, with specific applications in chemical synthesis and catalytic processes.

Structural Characteristics

The structure of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid features several distinct components that contribute to its chemical identity. The isoquinoline core is modified with methoxy groups at positions 6 and 7, which likely influence its electronic properties and reactivity patterns. Additionally, dimethyl groups at position 3 and the dihydro nature of the isoquinoline ring create a unique structural profile compared to similar compounds. The benzoic acid moiety provides an acidic functional group, while the sulfanyl bridge serves as a flexible linker between the two main structural components. This specific combination of structural features contributes to the compound's physical properties, chemical behavior, and potential applications in various chemical processes.

Chemical Identifiers and Nomenclature

For comprehensive identification purposes, 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is associated with several standardized chemical identifiers. Its IUPAC name is 2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid, which systematically describes its structural composition . The International Chemical Identifier (InChI) for this compound is InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24) . Its InChIKey, ACPLMNUIXAQIPP-UHFFFAOYSA-N, provides a condensed digital representation that facilitates database searching and chemical information retrieval . The Simplified Molecular-Input Line-Entry System (SMILES) notation, CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C, offers an alternative linear representation of the molecular structure .

Table 1: Chemical Identity and Properties of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

ParameterInformationSource
CAS Number332358-89-1
Molecular FormulaC21H23NO4S
Molecular Weight385.5 g/mol
IUPAC Name2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid
InChIInChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24)
InChIKeyACPLMNUIXAQIPP-UHFFFAOYSA-N
SMILESCC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C

Applications in Chemical Research

Utility in Organic Synthesis

One of the significant applications of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid lies in its role as an intermediate in organic synthesis. The compound can serve as a versatile building block for constructing more complex molecular structures, contributing to the synthesis of diverse organic compounds with potential applications in materials science, pharmaceutical development, and other areas of chemical research. The isoquinoline core of this molecule represents an important structural motif in synthetic organic chemistry, particularly in the development of biologically active compounds . The specific substitution pattern and functional group arrangement in this molecule provide multiple sites for further chemical transformations, potentially enabling the construction of diverse molecular architectures through established synthetic methodologies.

Comparative Analysis with Related Compounds

Structural FeatureDescriptionPotential Influence on Properties
Isoquinoline CoreDihydroisoquinoline scaffoldProvides basic heterocyclic framework with specific electronic properties
Dimethoxy GroupsLocated at positions 6 and 7Electron-donating effect, potential influence on solubility and reactivity
Dimethyl SubstituentsLocated at position 3Steric effects, conformational influence, hydrophobic character
Methylsulfanyl BridgeConnects isoquinoline and benzoic acidIntroduces structural flexibility, additional reaction site
Carboxylic Acid GroupPart of benzoic acid moietyProvides acidic character, hydrogen bonding capability, reaction site

Isoquinoline Framework and Structural Context

Significance of Isoquinoline Derivatives

The isoquinoline framework that forms the core of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid represents a fundamental structure in heterocyclic chemistry with significant implications for both synthetic methodology and biological applications . Isoquinoline-based molecules constitute an important class of nitrogen-containing heterocycles that have attracted considerable attention in organic synthesis and medicinal chemistry . This interest is largely attributed to their structural diversity and therapeutic importance, as numerous natural alkaloids and synthetic drugs incorporate the isoquinoline scaffold . The specific structural modifications in 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid, including the dimethoxy and dimethyl substitutions, represent particular variations within the broader context of isoquinoline chemistry that may confer distinct chemical and biological properties.

Structure-Property Relationships

Application AreaResearch DirectionRationale
CatalysisInvestigation of metal complexationPotential utility as ligand in catalytic processes
Synthetic ChemistryDevelopment as building blockComplex structure with multiple functional sites for derivatization
Medicinal ChemistryBiological activity screeningStructural similarity to bioactive isoquinoline compounds
Material ScienceExploration of physical propertiesUnique structural features that may influence material characteristics
Structure-Activity StudiesModification of functional groupsUnderstanding the contribution of specific structural elements to activity

Analytical Characterization

Spectroscopic Methods

Comprehensive characterization of 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid would typically involve various spectroscopic techniques to confirm its structure and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would provide detailed information about the hydrogen and carbon environments within the molecule. The dimethoxy groups would exhibit characteristic signals in both proton and carbon NMR spectra, while the dimethyl groups at position 3 would show distinct resonances. The aromatic protons from both the isoquinoline and benzoic acid portions would display characteristic coupling patterns and chemical shifts. Infrared (IR) spectroscopy would reveal functional group information, with particular emphasis on the carboxylic acid group (typically showing O-H stretching and C=O stretching bands) and the methoxy groups (C-O stretching). Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the structural features in this compound.

Chromatographic Analysis

Chromatographic techniques represent essential tools for analyzing and purifying compounds like 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid. High-Performance Liquid Chromatography (HPLC) would be particularly valuable for assessing purity and potentially for preparative separation if needed. The presence of both hydrophobic (dimethyl, aromatic) and hydrophilic (carboxylic acid, methoxy) components in the molecule would influence its chromatographic behavior, potentially requiring optimized conditions for effective separation from structurally related compounds or synthetic impurities. Thin-Layer Chromatography (TLC) could serve as a rapid analytical tool for monitoring reactions involving this compound, with visualization potentially enhanced by the aromatic systems present in the molecule. The development of validated analytical methods for this compound would be valuable for quality control and standardization purposes, particularly if it finds increased application in synthetic chemistry or other research contexts.

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